Thiencarbazone-Methyl: A Technical Deep Dive into its Mode of Action as an Acetolactate Synthase (ALS) Inhibitor
Thiencarbazone-Methyl: A Technical Deep Dive into its Mode of Action as an Acetolactate Synthase (ALS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiencarbazone-methyl is a selective herbicide belonging to the sulfonyl-amino-carbonyl-triazolinone (SACT) chemical class.[1][2] It is utilized for the control of a broad spectrum of grass and broadleaf weeds in various crops, including corn and wheat.[1][3] The herbicidal activity of thiencarbazone-methyl stems from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme plays a critical role in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[5] By disrupting this vital metabolic pathway, thiencarbazone-methyl effectively halts plant development, leading to weed death. This in-depth guide provides a technical overview of the mode of action of thiencarbazone-methyl, including its biochemical interactions, kinetic parameters, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of Acetolactate Synthase
The primary mode of action of thiencarbazone-methyl is the inhibition of the ALS enzyme (EC 2.2.1.6).[4] This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[5] Specifically, ALS facilitates the condensation of two molecules of pyruvate to form α-acetolactate or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate. The inhibition of ALS by thiencarbazone-methyl leads to a deficiency in these essential amino acids, which in turn arrests protein synthesis and cell division, ultimately resulting in plant death.[1]
Structural studies have provided detailed insights into the interaction between thiencarbazone-methyl and the ALS enzyme. Crystallographic analysis of thiencarbazone-methyl in complex with Arabidopsis thaliana ALS reveals that the inhibitor binds to a specific site on the enzyme, effectively blocking the substrate access channel.
Quantitative Data: Inhibition Kinetics
The inhibitory potency of thiencarbazone-methyl against the ALS enzyme has been quantified through various studies. While specific IC50 and Ki values can vary depending on the plant species and experimental conditions, research has consistently demonstrated its high efficacy. The inhibition by thiencarbazone-methyl is not a simple competitive mechanism but is described as "accumulative inhibition," indicating a more complex interaction with the enzyme over time.
| Parameter | Value | Species/Conditions | Reference |
| IC50 | Data not explicitly found in the provided search results | ||
| Ki | Data not explicitly found in the provided search results | ||
| Inhibition Type | Accumulative Inhibition | Arabidopsis thaliana ALS |
Note: While the PNAS study by Lonhienne et al. (2017) provides a detailed kinetic analysis, specific numerical IC50 and Ki values for thiencarbazone-methyl were not explicitly stated in the abstract or readily available sections. A thorough review of the full paper and its supplementary data is recommended for these specific values.
Experimental Protocols
The characterization of thiencarbazone-methyl as an ALS inhibitor involves several key experimental procedures. Below are detailed methodologies for the extraction and assay of ALS activity.
Acetolactate Synthase (ALS) Extraction from Plant Tissue
This protocol is a generalized method for the extraction of ALS from plant tissues, which can be adapted for various species.
Materials:
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Fresh, young plant tissue (e.g., leaves)
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Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 10 mM EDTA, 10% (v/v) glycerol, 10 mM MgCl2, 1 mM pyruvate, 10 µM FAD, 1 mM dithiothreitol (DTT), and 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Mortar and pestle
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Cheesecloth
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Centrifuge and centrifuge tubes
Procedure:
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Harvest fresh, young plant tissue and immediately place it on ice.
-
Grind the tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add the cold extraction buffer to the powdered tissue (e.g., 5 mL of buffer per gram of tissue).
-
Continue grinding until a homogenous slurry is formed.
-
Filter the homogenate through four layers of cheesecloth into a pre-chilled centrifuge tube.
-
Centrifuge the filtrate at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the crude ALS enzyme extract. This extract can be used directly for activity assays or further purified.
In Vitro ALS Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of the ALS enzyme by quantifying the formation of its product, acetolactate. The acetolactate is then converted to acetoin, which can be detected colorimetrically.
Materials:
-
ALS enzyme extract
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl2, 2 mM thiamine pyrophosphate (TPP), and 20 µM FAD.
-
Substrate Solution: 200 mM sodium pyruvate in assay buffer.
-
Thiencarbazone-methyl solutions of varying concentrations.
-
Stopping Solution: 6 N H2SO4.
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Color Reagent A: 0.5% (w/v) creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the ALS enzyme extract in a microcentrifuge tube.
-
Add different concentrations of thiencarbazone-methyl to the reaction mixtures to assess its inhibitory effect. Include a control with no inhibitor.
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Pre-incubate the mixtures at 37°C for 10 minutes.
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Initiate the enzymatic reaction by adding the pyruvate substrate solution.
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Incubate the reaction at 37°C for 60 minutes.
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Stop the reaction by adding the stopping solution (e.g., 50 µL of 6 N H2SO4). This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add Color Reagent A followed by Color Reagent B to the reaction tubes and mix well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance of the solution at 530 nm using a spectrophotometer.
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The percentage of inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the control without the inhibitor. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Thiencarbazone-Methyl Action
References
- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of acetohydroxy acid synthase isozyme III from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetohydroxyacid synthase and its role in the biosynthetic pathway for branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
